molecular formula C17H17NO4 B584881 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester CAS No. 340291-79-4

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Cat. No.: B584881
CAS No.: 340291-79-4
M. Wt: 299.326
InChI Key: NMGNTUSTMIVJOX-UHFFFAOYSA-N
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Description

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of an acetylamino group, a phenylmethoxy group, and a methyl ester group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester typically involves the following steps:

    Methoxylation: The phenylmethoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable methylating agent such as methyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or using a reagent like thionyl chloride followed by methanol.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetylamino group can form hydrogen bonds with active sites, while the phenylmethoxy group can participate in hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    2-(Acetylamino)-benzoic Acid Methyl Ester: Lacks the phenylmethoxy group, resulting in different chemical properties and biological activity.

    5-(Phenylmethoxy)-benzoic Acid Methyl Ester:

    2-(Amino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester: The acetylamino group is replaced with an amino group, altering its chemical behavior and interactions.

Uniqueness: 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester is unique due to the combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both acetylamino and phenylmethoxy groups allows for diverse interactions and applications in various fields.

Properties

IUPAC Name

methyl 2-acetamido-5-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)18-16-9-8-14(10-15(16)17(20)21-2)22-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGNTUSTMIVJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00740075
Record name Methyl 2-acetamido-5-(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340291-79-4
Record name Methyl 2-acetamido-5-(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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